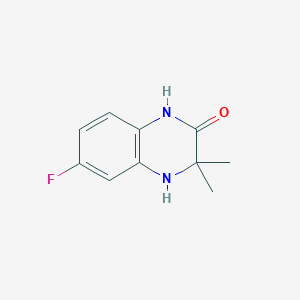
6-Fluoro-3,3-dimethyl-3,4-dihydro-1H-quinoxalin-2-one
Cat. No. B8656654
Key on ui cas rn:
148010-66-6
M. Wt: 194.21 g/mol
InChI Key: HAMVYXAIUJRTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05668282
Procedure details


A mixture of N-(5-fluoro-2-nitrophenyl)-2-methylalanine methyl ester (XI, EXAMPLE 7, 11.2 g), palladium on carbon (10%, 0.63 g), and methanol (350 ml) is shaken under 44 psi of hydrogen pressure for 1.5 hr. Additional palladium on carbon (10%, 0.23 g) is added and the mixture is shaken at 36 psi for another 45 min. p-Toluenesulfonic acid (0.46 g) is added and the catalyst is filtered off. The filtrate is concentrated to about 150 ml and warmed at 800 for 75 min. The solvent is then removed under reduced pressure and the residue is chromatographed on silica gel (700 ml) eluting with dichloromethane/methanol (98/2). aaa a solid. The product is crystallized from methanol/dichloromethane/hexane to give the title compound, mp 148.5°-149.0°; NMR (CDCl3) 1.42, 3.80, 6.40, 6.46, 6.66 and 8.35 δ.
Name
N-(5-fluoro-2-nitrophenyl)-2-methylalanine methyl ester
Quantity
11.2 g
Type
reactant
Reaction Step One






Name
Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]([CH3:17])([CH3:16])[NH:5][C:6]1[CH:11]=[C:10]([F:12])[CH:9]=[CH:8][C:7]=1[N+:13]([O-])=O.[H][H].C1(C)C=CC(S(O)(=O)=O)=CC=1>[Pd].CO>[F:12][C:10]1[CH:11]=[C:6]2[C:7](=[CH:8][CH:9]=1)[NH:13][C:3](=[O:2])[C:4]([CH3:17])([CH3:16])[NH:5]2
|
Inputs


Step One
|
Name
|
N-(5-fluoro-2-nitrophenyl)-2-methylalanine methyl ester
|
|
Quantity
|
11.2 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(NC1=C(C=CC(=C1)F)[N+](=O)[O-])(C)C)=O
|
|
Name
|
|
|
Quantity
|
0.63 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
0.46 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Step Four
|
Name
|
|
|
Quantity
|
0.23 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the catalyst is filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated to about 150 ml
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed at 800 for 75 min
|
|
Duration
|
75 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is then removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is chromatographed on silica gel (700 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with dichloromethane/methanol (98/2)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product is crystallized from methanol/dichloromethane/hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C2NC(C(NC2=CC1)=O)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
